
2,4,6-Trimethylcumene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylcumene, also known as mesitylene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a derivative of benzene with three methyl groups attached to the 2nd, 4th, and 6th positions of the benzene ring. This compound is a colorless liquid with a distinctive odor and is nearly insoluble in water but soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylcumene can be synthesized through various methods. One common method involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic reforming of petroleum fractions. This process involves the dehydrogenation and isomerization of hydrocarbons in the presence of a platinum-based catalyst. The resulting product is then separated and purified through distillation .
化学反応の分析
Types of Reactions: 2,4,6-Trimethylcumene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) with a catalyst for halogenation.
Major Products Formed:
Oxidation: 2,4,6-Trimethylbenzaldehyde.
Reduction: Corresponding alcohols or alkanes.
Substitution: Nitro- or halogen-substituted derivatives.
科学的研究の応用
2,4,6-Trimethylcumene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicine: The compound is involved in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of coatings, adhesives, and resins.
作用機序
The mechanism of action of 2,4,6-Trimethylcumene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products.
類似化合物との比較
1,2,4-Trimethylbenzene (Pseudocumene): Similar in structure but differs in the position of methyl groups.
2,4,6-Trimethylaniline: An aromatic amine used in the synthesis of dyes and catalysts.
2,4,6-Tribromophenol: A brominated derivative used as a flame retardant and in the synthesis of pharmaceuticals.
Uniqueness: 2,4,6-Trimethylcumene is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
特性
CAS番号 |
5980-96-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChIキー |
OBSKMRWMGXHFRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


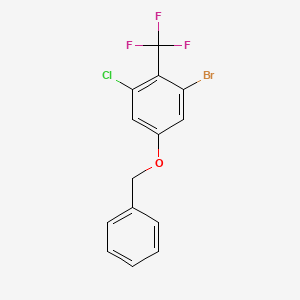

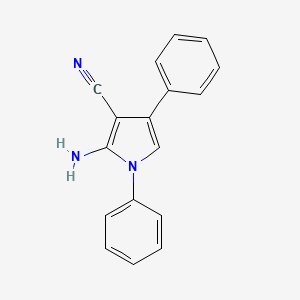
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
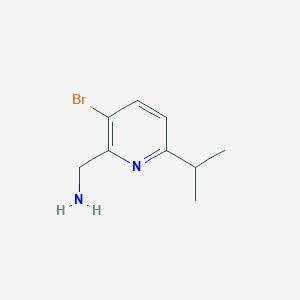
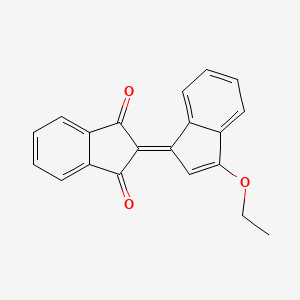
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
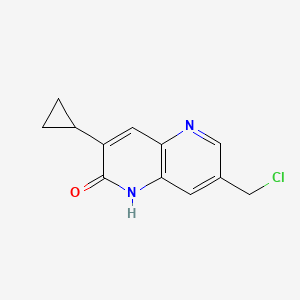
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

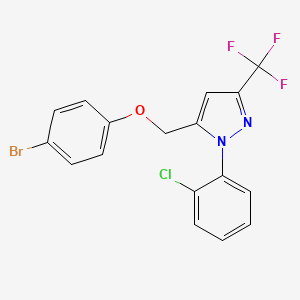
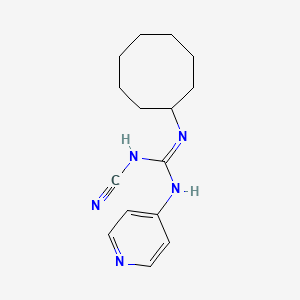
![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
